

# (Triphenylphosphoranylidene)acetonitrile

## molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: (Triphenylphosphoranylidene)acetonitrile

Cat. No.: B108381

[Get Quote](#)

An In-depth Technical Guide to **(Triphenylphosphoranylidene)acetonitrile** for Researchers and Drug Development Professionals

## Introduction

**(Triphenylphosphoranylidene)acetonitrile**, also known as (Cyanomethylene)triphenylphosphorane, is a stabilized phosphorus ylide, a class of reagents pivotal to modern organic synthesis. Its unique reactivity makes it an indispensable tool for the formation of carbon-carbon double bonds through the Wittig reaction. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of therapeutic agents. For researchers and professionals in drug discovery, this reagent serves as a key building block in the synthesis of complex molecules with significant biological activity.<sup>[1]</sup>

## Physicochemical Properties

**(Triphenylphosphoranylidene)acetonitrile** is typically an off-white to light yellow crystalline powder.<sup>[2]</sup> It is sparingly soluble in water but demonstrates good solubility in organic solvents such as dichloromethane and diethyl ether.<sup>[3]</sup> A summary of its key quantitative data is presented below.

Property	Value	References
Molecular Weight	301.32 g/mol	[2][3][4][5]
Molecular Formula	C <sub>20</sub> H <sub>16</sub> NP	[1][2][3][6][7]
CAS Number	16640-68-9	[1][2][3][4][8][9]
Melting Point	189-196 °C	[1][2][3][4][8][9][10]
Boiling Point	465.3 ± 28.0 °C (Predicted)	[2][3]
Density	1.16 ± 0.1 g/cm <sup>3</sup> (Predicted)	[3]
Appearance	White to light yellow powder/crystal	[1][2][6][8][9]

## Experimental Protocols

Detailed methodologies for the synthesis and application of **(Triphenylphosphoranylidene)acetonitrile** are crucial for reproducible results in a research setting.

## Synthesis of (Triphenylphosphoranylidene)acetonitrile

The synthesis of this ylide can be achieved via the deprotonation of the corresponding phosphonium salt. A representative one-pot protocol starting from commercially available precursors is detailed below, adapted from procedures for similar Wittig reagents.[11]

Materials:

- Triphenylphosphine (1.4 equivalents)
- Bromoacetonitrile (1.6 equivalents)
- Aldehyde (e.g., Benzaldehyde, 1.0 equivalent)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Diethyl ether

- Magnesium sulfate ( $\text{MgSO}_4$ )

Protocol:

- Freshly powder triphenylphosphine (1.4 equiv.) and add it to a reaction vessel containing a magnetic stir bar.
- Add saturated aqueous  $\text{NaHCO}_3$  solution (approx. 5 mL per 1.0 mmol of aldehyde) to the vessel. Stir the resulting suspension for one minute.
- To the suspension, add bromoacetonitrile (1.6 equiv.) followed by the aldehyde (1.0 equiv.).
- Stir the reaction mixture vigorously at ambient temperature. The ylide is formed in situ and immediately reacts with the aldehyde. Monitor reaction progress by Thin Layer Chromatography (TLC).
- After 1-2 hours or upon consumption of the starting aldehyde (as indicated by TLC), quench the reaction by adding 1.0 M  $\text{H}_2\text{SO}_4$  until the solution is acidic.
- Extract the aqueous layer with diethyl ether (3x volumes).
- Combine the organic layers, dry over anhydrous  $\text{MgSO}_4$ , filter, and concentrate in vacuo to yield the crude product mixture containing the desired alkene and triphenylphosphine oxide.
- Purify the product via column chromatography on silica gel.

## Application in Wittig Olefination

**(Triphenylphosphoranylidene)acetonitrile** is primarily used to convert aldehydes and ketones into  $\alpha,\beta$ -unsaturated nitriles. The nitrile group stabilizes the ylide, which generally leads to the formation of the (E)-alkene as the major product.

Materials:

- **(Triphenylphosphoranylidene)acetonitrile** (1.1 equivalents)
- Aldehyde or Ketone (1.0 equivalent)

- Anhydrous Toluene
- $[\text{Ir}(\text{COD})\text{Cl}]_2$  (5 mol%) - Optional catalyst for specific applications[8]
- dppp (5 mol%) - Optional ligand[8]
- $\text{Cs}_2\text{CO}_3$  (5 mol%) - Optional base[8]
- Diethyl ether
- Silica Gel

Protocol (General Procedure):[8]

- To an oven-dried pressure tube under an argon atmosphere, add the aldehyde/ketone (1.0 equiv.) and **(Triphenylphosphoranylidene)acetonitrile** (1.1 equiv.).
- Add anhydrous toluene to achieve a reaction concentration of approximately 0.3 M.
- (Optional: For less reactive substrates, catalysts such as  $[\text{Ir}(\text{COD})\text{Cl}]_2$ , dppp, and  $\text{Cs}_2\text{CO}_3$  can be added).
- Seal the tube and heat to the required temperature (e.g., 80-150 °C) for several hours (e.g., 24-72 h), monitoring by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with diethyl ether and concentrate in vacuo.
- Pre-adsorb the crude residue onto silica gel and purify by flash column chromatography to isolate the  $\alpha,\beta$ -unsaturated nitrile. The byproduct, triphenylphosphine oxide, is typically less polar than the product on silica.

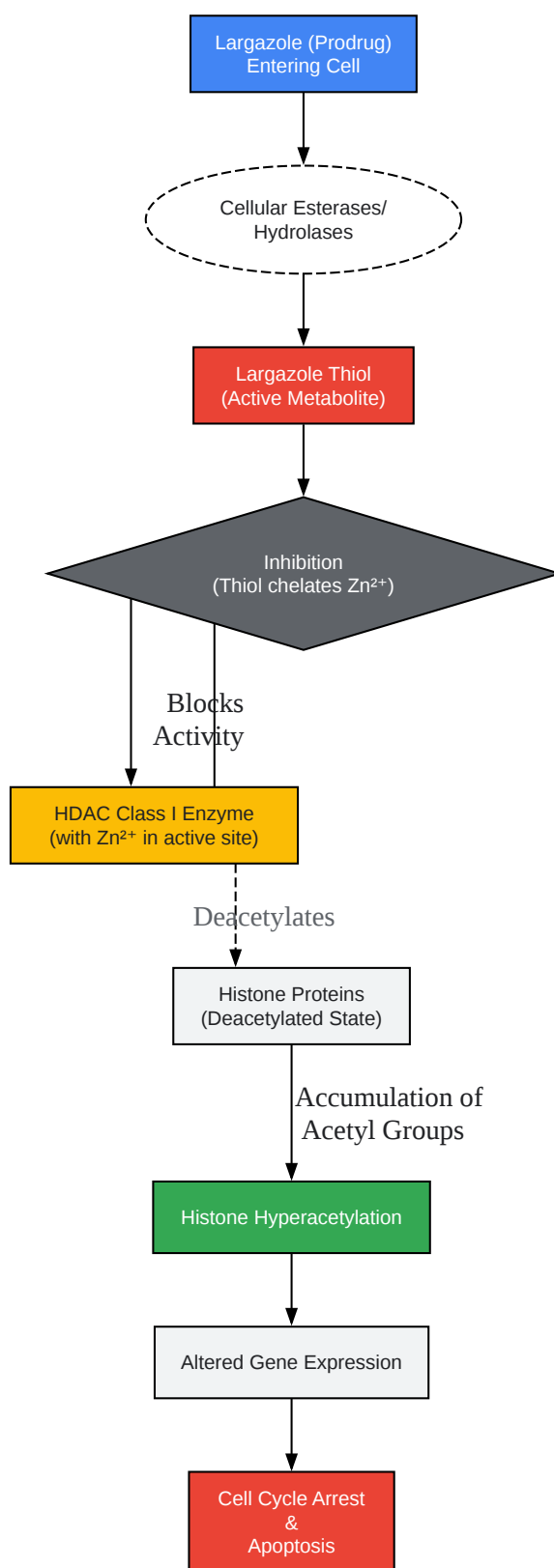
## Application in Drug Development: Largazole Synthesis

**(Triphenylphosphoranylidene)acetonitrile** is a reactant in the synthesis of complex natural products with therapeutic potential, such as largazole.[2] Largazole, isolated from a marine

cyanobacterium, exhibits potent antiproliferative activity against cancer cells by acting as a selective Class I histone deacetylase (HDAC) inhibitor.[4][6]

## Mechanism of Action of Largazole

Largazole functions as a prodrug.[1][6] Inside the cell, it is bioactivated via hydrolysis of its thioester group, releasing the active metabolite, "largazole thiol." [1][12] This active form inhibits Class I HDAC enzymes by chelating the zinc ion ( $\text{Zn}^{2+}$ ) within the enzyme's active site via its free thiol group.[6][12] HDAC inhibition leads to the hyperacetylation of histone proteins, which alters chromatin structure and gene expression, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[6]



[Click to download full resolution via product page](#)

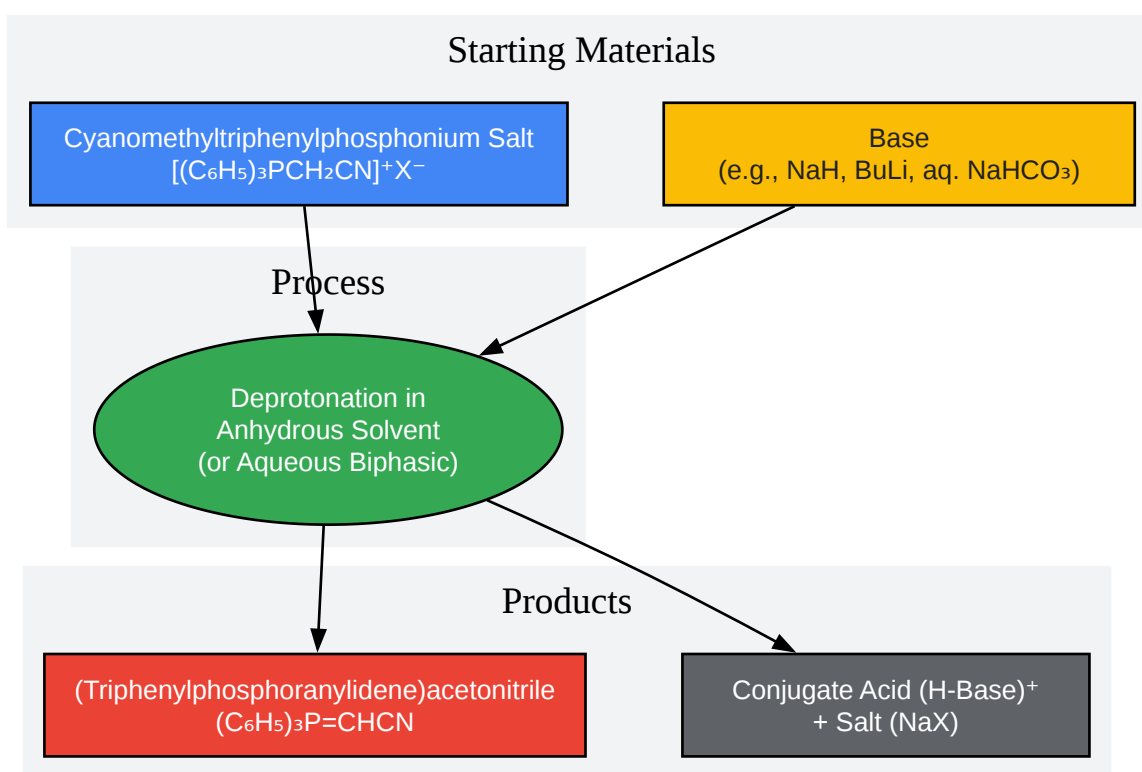
**Figure 1.** Signaling pathway for the mechanism of action of Largazole.

## Synthetic and Reaction Workflows

Visualizing the logical flow of synthesis and reaction pathways is essential for planning and execution in the laboratory.

### Synthesis Workflow

The formation of **(Triphenylphosphoranylidene)acetonitrile** from its phosphonium salt is a straightforward acid-base reaction. The workflow illustrates the key transformation.



[Click to download full resolution via product page](#)

**Figure 2.** General workflow for the synthesis of the ylide.

### Wittig Reaction Workflow

The Wittig reaction provides a powerful method for olefination. The workflow demonstrates the key stages from reactants to purified product.



[Click to download full resolution via product page](#)

**Figure 3.** Experimental workflow for a typical Wittig reaction.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. The Total Synthesis and Biological Mode of Action of Largazole: A Potent Class I Histone Deacetylase (HDAC) Inhibitor - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
2. [rsc.org](https://www.rsc.org/) [[rsc.org](https://www.rsc.org/)]
3. Evaluation of class I HDAC isoform selectivity of largazole analogues - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
4. Synthetic Routes and Biological Evaluation of Largazole and Its Analogues as Potent Histone Deacetylase Inhibitors - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
5. [chem.libretexts.org](https://chem.libretexts.org/) [[chem.libretexts.org](https://chem.libretexts.org/)]
6. Anticancer Activity of Largazole, a Marine-Derived Tunable Histone Deacetylase Inhibitor - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
7. [web.mnstate.edu](https://web.mnstate.edu/) [[web.mnstate.edu](https://web.mnstate.edu/)]
8. [application.wiley-vch.de](https://application.wiley-vch.de/) [[application.wiley-vch.de](https://application.wiley-vch.de/)]
9. [chembk.com](https://chembk.com/) [[chembk.com](https://chembk.com/)]
10. [organicchemistrydata.org](https://organicchemistrydata.org/) [[organicchemistrydata.org](https://organicchemistrydata.org/)]
11. [sciepub.com](https://sciepub.com/) [[sciepub.com](https://sciepub.com/)]
12. [fse.studenttheses.ub.rug.nl](https://fse.studenttheses.ub.rug.nl/) [[fse.studenttheses.ub.rug.nl](https://fse.studenttheses.ub.rug.nl/)]
- To cite this document: BenchChem. [(Triphenylphosphoranylidene)acetonitrile molecular weight]. BenchChem, [2025]. [Online PDF]. Available at:



[<https://www.benchchem.com/product/b108381#triphenylphosphoranylidene-acetonitrile-molecular-weight>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)